4-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a useful research compound. Its molecular formula is C20H14ClF3N2O5S and its molecular weight is 486.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Properties
- Umezawa et al. (2005) investigated the synthesis and crystal structures of phenylethynylpyridinium derivatives for nonlinear optics, providing insight into the molecular-orbital calculations and absorption properties of such compounds, which could be relevant for materials based on 4-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate (Umezawa et al., 2005).
- Ogawa et al. (2008) explored the properties and structures of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium crystals with various counter anions, including benzenesulfonates, which can be related to the structural analysis of this compound (Ogawa et al., 2008).
Antimicrobial Applications
- Neelgundmath and Kotresh (2012) explored the synthesis and characterization of triazole-2-one derivatives, which may have antimicrobial properties. This research could provide insights into the antimicrobial applications of similar compounds, like this compound (Neelgundmath & Kotresh, 2012).
- Gouda et al. (2010) investigated the synthesis and antimicrobial activities of thiazole and pyrazole derivatives, which may provide comparative insights for the antimicrobial potential of this compound (Gouda et al., 2010).
Nonlinear Optical Applications
- Lee et al. (2016) reviewed acentric core structures in organic nonlinear optical crystals, which might be applicable to the study of this compound, particularly regarding its potential in THz photonic applications (Lee et al., 2016).
Chemical Synthesis and Structure Analysis
- Mohammadi et al. (2020) discussed a novel synthesis method for benzenesulfonates, which could provide insights into efficient synthesis techniques relevant to this compound (Mohammadi et al., 2020).
- Sączewski (2013) explored the synthesis and properties of pyridinium derivatives, providing insight into the chemical properties and potential applications of compounds structurally related to this compound (Sączewski, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like phosphopantetheinyl transferases (pptases), which play a crucial role in bacterial cell viability and virulence .
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in sm coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been found to have moderate inhibitory activity toward certain enzymes .
Properties
IUPAC Name |
(4-acetamidophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O5S/c1-12(27)26-14-2-4-16(5-3-14)31-32(28,29)17-8-6-15(7-9-17)30-19-18(21)10-13(11-25-19)20(22,23)24/h2-11H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESSCNIZAWWMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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